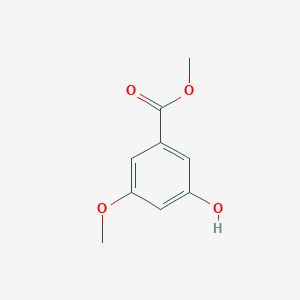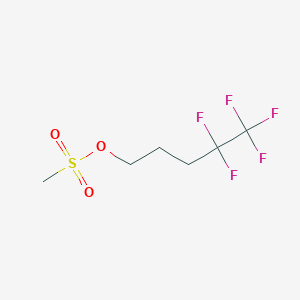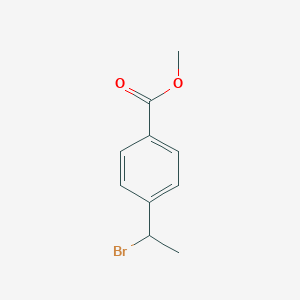
Methyl-4-(1-Bromethyl)benzoat
Übersicht
Beschreibung
“Methyl 4-(1-bromoethyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid . It is used in the preparation of potential anti-HIV agents . The molecules of this compound are almost planar .
Synthesis Analysis
“Methyl 4-(1-bromoethyl)benzoate” can be synthesized from the reaction of 4-methylbenzoate with N-bromosuccinimide and AIBN, followed by filtration and concentration .Molecular Structure Analysis
The molecular formula of “Methyl 4-(1-bromoethyl)benzoate” is C10H11BrO2 . The InChI code is 1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3 . The molecules of this compound are almost planar .Chemical Reactions Analysis
“Methyl 4-(1-bromoethyl)benzoate” is an important drug intermediate . It is used in the synthesis of potential anti-HIV agents .Physical and Chemical Properties Analysis
“Methyl 4-(1-bromoethyl)benzoate” is a solid or liquid at room temperature . It has a molecular weight of 243.1 . The compound is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthese von Anti-HIV-Wirkstoffen
Methyl-4-(1-Bromethyl)benzoat: wird bei der Synthese von Verbindungen mit potenziellen Anti-HIV-Eigenschaften verwendet. Seine Reaktivität ermöglicht die Herstellung komplexer Moleküle, die die Fähigkeit des Virus, sich in Wirtszellen zu replizieren, beeinträchtigen können .
Aldose-Reduktase-Inhibitoren
Diese Verbindung dient als Katalysator bei der Umlagerung von Benzylthiothiazolin-Derivaten, die Vorstufen von Aldose-Reduktase-Inhibitoren sind. Diese Inhibitoren sind von Bedeutung bei der Behandlung von Komplikationen im Zusammenhang mit Diabetes, wie z. B. diabetischer Neuropathie .
Baustein für die organische Synthese
Als Ester ist This compound ein wertvoller Baustein in der organischen Synthese. Er wird verwendet, um die Benzoatgruppe in größere organische Gerüste einzuführen, was ein entscheidender Schritt bei der Synthese einer Vielzahl organischer Verbindungen ist .
Herstellung von Berberin-Derivaten
In der pharmazeutischen Chemie wird es zur Herstellung von 9-O-(4-Carboxybenzyl)berberin (CBB), einem Derivat von Berberin, eingesetzt. Berberin-Derivate werden wegen ihrer vielfältigen pharmakologischen Wirkungen untersucht, darunter antimikrobielle und entzündungshemmende Aktivitäten .
Materialwissenschaftliche Forschung
Die molekulare Struktur und Reaktivität der Verbindung machen sie für die Herstellung von Polymeren und anderen Materialien mit spezifischen Eigenschaften geeignet. Forscher in der Materialwissenschaft können sie zur Entwicklung neuer Materialien mit gewünschten thermischen und mechanischen Eigenschaften verwenden .
Chemische Synthese
This compound: ist ein Zwischenprodukt in chemischen Syntheseprozessen. Es ist besonders nützlich in Reaktionen, bei denen eine geschützte Brommethylgruppe erforderlich ist, um mit anderen organischen Substraten weiter zu reagieren .
Chromatographie-Anwendungen
Aufgrund seiner besonderen chemischen Eigenschaften kann diese Verbindung als Standard- oder Referenzmaterial in der chromatographischen Analyse verwendet werden, um ähnliche Verbindungen in komplexen Gemischen zu identifizieren und zu quantifizieren .
Analytische Chemie
In der analytischen Chemie wird sie für die Methodenentwicklung und -validierung eingesetzt. Ihre wohldefinierte Struktur und ihre Eigenschaften machen sie zu einem hervorragenden Kandidaten für die Prüfung der Genauigkeit und Präzision analytischer Methoden .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl 4-(1-bromoethyl)benzoate is an ester and a lachrymator . It is an important drug intermediate
Mode of Action
The mode of action of Methyl 4-(1-bromoethyl)benzoate involves its interaction with its targets. It is known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . In the initiating step of a free radical reaction, for example, Methyl 4-(1-bromoethyl)benzoate loses the bromo atom, leaving behind a radical .
Biochemical Pathways
It is known to be used in the synthesis of 9-o-(4-carboxybenzyl)berberine (cbb) .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It is known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action of Methyl 4-(1-bromoethyl)benzoate can be influenced by environmental factors. For instance, it is recommended to be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions can affect the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
methyl 4-(1-bromoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZOUWPYWNKWCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20492140 | |
| Record name | Methyl 4-(1-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16281-97-3 | |
| Record name | Methyl 4-(1-bromoethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20492140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
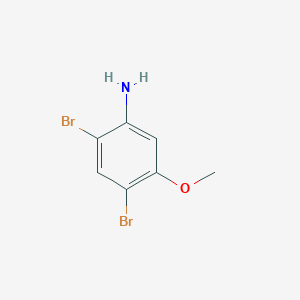
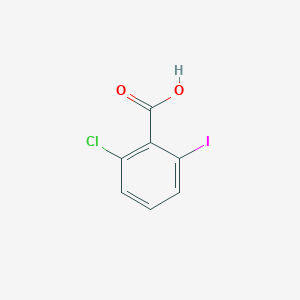
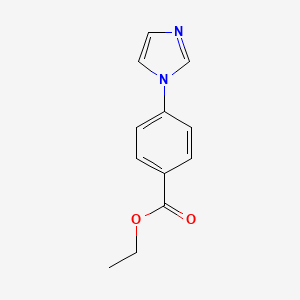
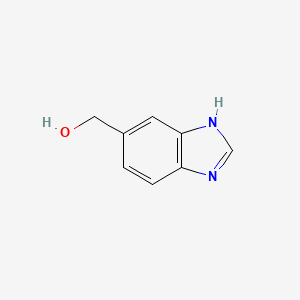
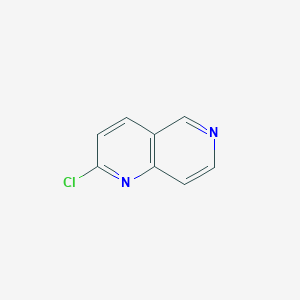
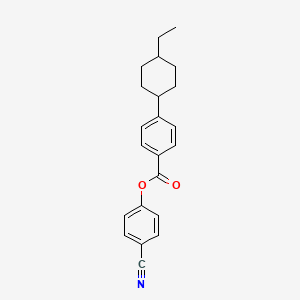


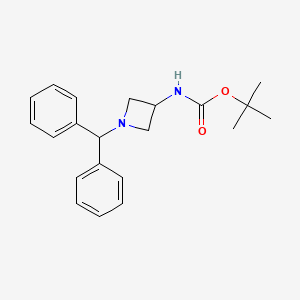
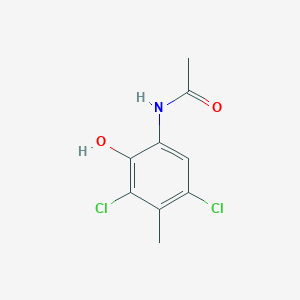
![2,2'-[[(5-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1590056.png)
